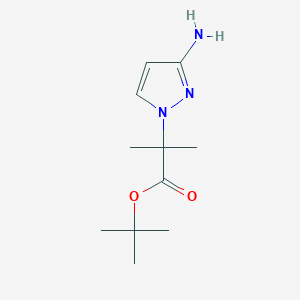

tert-butyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate

Description

Properties

IUPAC Name |

tert-butyl 2-(3-aminopyrazol-1-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)11(4,5)14-7-6-8(12)13-14/h6-7H,1-5H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHCOPACYXLLLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)N1C=CC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with 3-amino-1H-pyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The tert-butyl ester group exhibits stability under mild conditions but can undergo hydrolysis or transesterification under acidic or basic environments.

*Yields estimated from analogous ester reactions in pyrazole derivatives .

Nucleophilic Substitution at the Amino Group

The 3-amino group on the pyrazole ring participates in alkylation, acylation, and condensation reactions.

Key Reactions

-

Alkylation :

Reacts with alkyl halides (e.g., CH<sub>3</sub>I) in the presence of K<sub>2</sub>CO<sub>3</sub> to form N-alkylated derivatives .

Example : -

Acylation :

Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides .

Example : -

Schiff Base Formation :

Condenses with aldehydes (e.g., p-methoxybenzaldehyde) under solvent-free conditions to form imines .

Pyrazole Ring Functionalization

The pyrazole ring undergoes electrophilic substitution, with the amino group directing reactivity to specific positions.

Coupling Reactions

The amino group facilitates cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl systems.

Example :

-

Buchwald–Hartwig Amination :

Reacts with aryl halides (e.g., 4-bromotoluene) using Pd catalysts to form arylaminated products .

Thermal Decomposition

Under Flash Vacuum Pyrolysis (FVP) at 600°C, pyrazole-triazole derivatives decompose via dinitrogen loss, forming fused heterocycles (e.g., imidazo[1,2-b]pyrazoles) .

Stability and Byproduct Formation

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with structurally related esters and pyrazole derivatives, focusing on molecular features, synthesis, and applications.

Esters with Pyrazole Substituents

- 2-(4-{[(tert-Butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS: 1955531-04-0) Structure: Replaces the 3-amino group with a tert-butoxycarbonyl (Boc)-protected amino group at the pyrazole’s 4-position. Properties: Molecular weight 269.3 g/mol; acidic due to the carboxylic acid group, unlike the tert-butyl ester’s neutral character. Used in peptide coupling or as a building block in drug discovery . Key Difference: The Boc group requires deprotection for further functionalization, whereas the 3-amino group in the target compound is inherently reactive.

- 2-(3-Amino-1H-pyrazol-1-yl)-N-(tert-butyl)propanamide Structure: Replaces the ester with an amide linkage. Properties: Higher polarity due to the amide group, affecting solubility and bioavailability.

Methyl/Ethyl 2-Methylpropanoate Derivatives

- Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate (CAS: 42019-07-8) Structure: Contains a 4-chlorobenzoyl-phenoxy group instead of pyrazole. Applications: Listed as a pharmaceutical impurity (Impurity D(EP)), highlighting its role in quality control for chlorobenzoyl-containing drugs .

- Ethyl 2-(5-bromo-3-nitropyridin-2-yl)acetate (CAS: 1211540-74-7) Structure: Features a nitro-pyridine ring instead of pyrazole. Reactivity: The nitro group enables reduction to amines, offering a pathway distinct from the 3-amino-pyrazole’s direct derivatization .

Pharmaceutical Impurities and Derivatives

- Miconazole Nitrate Impurity E (C22H20Cl4N2O3) Structure: Contains a dichlorophenyl-imidazolium group linked to 2-methylpropanoate. Role: Demonstrates the importance of 2-methylpropanoate esters in antifungal drug impurity profiles .

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications/Notes |

|---|---|---|---|---|

| tert-Butyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate | C12H19N3O2 | 237.3 | 3-Amino-pyrazole, tert-butyl ester | Drug intermediate, hydrogen-bonding |

| 2-(4-Boc-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid | C12H19N3O4 | 269.3 | Boc-protected amino, carboxylic acid | Peptide synthesis, acid-labile |

| Methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate | C18H17ClO4 | 332.8 | Chlorobenzoyl-phenoxy | Pharmaceutical impurity (Impurity D) |

| Miconazole Nitrate Impurity E | C22H20Cl4N2O3 | 498.2 | Dichlorophenyl-imidazolium | Antifungal drug impurity |

Biological Activity

Overview

tert-butyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate is a synthetic compound that has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a tert-butyl group, a pyrazole moiety, and an ester functional group, contributing to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with 3-amino-1H-pyrazole in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures. This method allows for the efficient formation of the target compound while minimizing by-products.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, it has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases characterized by dysregulated enzyme activity.

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various bacterial strains. Studies suggest that derivatives of this compound may serve as lead compounds for the development of new antibiotics, particularly targeting Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as an anticancer agent. The specific pathways through which it exerts these effects are still under study but may involve apoptosis induction or cell cycle arrest mechanisms .

Case Studies

Case Study 1: Antimicrobial Screening

In a study aimed at screening various pyrazole derivatives for antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 50 µM, suggesting its potential as a candidate for antibiotic development .

Case Study 2: Anticancer Evaluation

A recent evaluation of several pyrazole derivatives included this compound against human breast cancer cell lines (MCF7). The compound exhibited IC50 values indicating effective cytotoxicity, leading researchers to propose further studies on its mechanism of action and potential therapeutic use .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl 3-(3-amino-1H-pyrazol-1-yl)acetate | Structure | Moderate antimicrobial |

| tert-butyl 2-(4-amino-5-methylpyrazol-1-yl)acetate | Structure | Anticancer potential |

| tert-butyl 3-(5-amino-pyrazole)carboxylate | Structure | Enzyme inhibition |

The unique substitution pattern on the pyrazole ring and the presence of the tert-butyl ester group in this compound contribute to its distinct chemical and biological properties compared to similar compounds .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling tert-butyl 2-(3-amino-1H-pyrazol-1-yl)-2-methylpropanoate in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use NIOSH/MSHA-approved respirators for dust/particulates, chemically resistant gloves (e.g., nitrile), and safety goggles. Wear lab coats to prevent skin contact .

- Ventilation : Ensure mechanical exhaust systems are operational. Safety showers and eyewash stations must be accessible .

- Storage : Store away from strong oxidizers (e.g., peroxides) in a cool, dry environment. Label containers with hazard warnings and CAS number .

Q. What synthetic routes are documented for tert-butyl-protected pyrazole derivatives, and how can they inform the synthesis of this compound?

- Methodological Answer :

- Reaction Design : Adapt methods from analogous compounds, such as tert-butyl 3-(4,6,6-trimethyl-2-oxo-3-phenyloctahydrobenzo[d]oxazol-4-yl)propanoate. Use light-mediated reactions (e.g., 24W blue LED) with nitrogen-purged solvents (e.g., DCM) to prevent oxidation .

- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane. Monitor purity via TLC and confirm by melting point (122–124°C range) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopy : Use NMR to confirm hydrogen environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrazole protons at 6–8 ppm). NMR verifies carbonyl (170–175 ppm) and quaternary carbons .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H] calculated within 0.001 Da) .

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1720 cm, N-H bend at ~1600 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test photoredox catalysts (e.g., 4CzIPN) to enhance regioselectivity in pyrazole ring formation .

- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. DCM) to balance reaction rate and byproduct formation .

- Temperature Control : Conduct trials at 0–25°C to assess thermal stability. Higher temperatures may degrade tert-butyl esters .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during characterization?

- Methodological Answer :

- Isomer Analysis : Perform 2D NMR (COSY, HSQC) to distinguish regioisomers or stereoisomers. For example, pyrazole substitution patterns can alter coupling constants .

- Impurity Profiling : Use HPLC-MS to identify side products (e.g., de-esterified derivatives). Adjust purification protocols (e.g., recrystallization vs. column chromatography) .

Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40°C for 7 days. Monitor degradation via LC-MS. Tert-butyl esters are prone to hydrolysis under acidic/basic conditions .

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., flash point ~240°C) to define safe handling limits .

Q. How can computational modeling support the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Docking Studies : Use software (e.g., AutoDock) to predict binding affinity of the pyrazole-amino group to target enzymes (e.g., kinases). Validate with SAR studies .

- DFT Calculations : Analyze electron density maps to prioritize substituents that stabilize transition states in catalytic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.